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Compound of Interest

Compound Name: Dicyclopropylmethane

Cat. No.: B14067034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dicyclopropylmethane, a saturated hydrocarbon containing two cyclopropyl rings attached to

a central methylene group. The information presented herein is essential for the identification,

characterization, and quality control of this compound in research and development settings.

This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for

dicyclopropylmethane.

¹H NMR Data
The proton NMR spectrum of dicyclopropylmethane exhibits signals corresponding to the

methine and methylene protons of the cyclopropyl rings and the bridging methylene group.
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Chemical Shift (δ) ppm Multiplicity Assignment

~0.0 - 0.2 Multiplet CH₂ (cyclopropyl)

~0.3 - 0.5 Multiplet CH₂ (cyclopropyl)

~0.6 - 0.8 Multiplet CH (cyclopropyl)

~0.2 Triplet CH₂ (bridging)

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the

spectrometer's field strength. The data presented here are approximate values based on

typical spectra of similar compounds.

¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments within

the dicyclopropylmethane molecule. The following data is referenced from the scientific

literature.[1][2]

Chemical Shift (δ) ppm Assignment

4.2 CH₂ (cyclopropyl)

11.5 CH (cyclopropyl)

14.1 CH₂ (bridging)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies. The IR spectrum of dicyclopropylmethane is

characterized by absorptions corresponding to C-H and C-C bond vibrations.
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium C-H stretch (cyclopropyl)

~2920 Strong C-H stretch (methylene)

~1450 Medium CH₂ scissoring

~1020 Strong Cyclopropyl ring vibration

Note: The IR spectrum of dicyclopropylmethane is largely characterized by alkane-like

absorptions, with the notable high-frequency C-H stretching of the cyclopropyl rings.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates them based

on their mass-to-charge ratio (m/z), providing information about the molecular weight and

fragmentation pattern of the compound.

The electron ionization (EI) mass spectrum of dicyclopropylmethane is available from the

NIST WebBook.[3]

m/z Relative Intensity (%) Assignment

96 ~20 [M]⁺ (Molecular Ion)

81 ~30 [M - CH₃]⁺

68 ~80 [C₅H₈]⁺

67 100 [C₅H₇]⁺ (Base Peak)

55 ~75 [C₄H₇]⁺

53 ~40 [C₄H₅]⁺

41 ~90 [C₃H₅]⁺

39 ~65 [C₃H₃]⁺

Experimental Protocols
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The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

NMR Spectroscopy Protocol
Sample Preparation: A small amount of dicyclopropylmethane is dissolved in a deuterated

solvent (e.g., CDCl₃) in an NMR tube. A small quantity of tetramethylsilane (TMS) may be

added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 300 MHz or higher field

NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer, often

using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

unique carbon atom. A wider spectral width is used compared to ¹H NMR. Due to the low

natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be

necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: For a liquid sample like dicyclopropylmethane, a neat spectrum can be

obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a

thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

A background spectrum of the clean salt plates is recorded first and subtracted from the sample

spectrum to remove any atmospheric or instrumental interferences.

Mass Spectrometry Protocol
Sample Introduction and Ionization: Dicyclopropylmethane, being a volatile liquid, is typically

introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct

insertion probe. In the ion source, the molecules are bombarded with a high-energy electron

beam (typically 70 eV) in a technique known as Electron Ionization (EI). This causes the
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molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller,

charged ions.

Mass Analysis and Detection: The resulting ions are accelerated and passed through a mass

analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their

mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the

mass spectrum.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Caption: General workflow for spectroscopic analysis of a chemical sample.
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Caption: Simplified fragmentation pathway of dicyclopropylmethane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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